4-(Pyridin-4-yl)-1H-pyrrole-2-carboxylic acid

Description

Historical Context and Evolution of Pyrrole-Pyridine Hybrid Structures in Chemical Research

The journey into pyrrole-pyridine hybrid structures is deeply rooted in the history of heterocyclic chemistry. The pyrrole (B145914) ring, a five-membered aromatic heterocycle, was first identified in coal tar in the 19th century and is a core component of vital biological molecules like heme and chlorophyll. mdpi.com Similarly, the six-membered aromatic pyridine (B92270) ring is a ubiquitous feature in natural alkaloids and synthetic pharmaceuticals.

Early research into pyrrole-pyridine structures was largely driven by the isolation and characterization of natural products. The discovery of alkaloids containing both ring systems spurred chemists to develop synthetic methods to construct these complex architectures. Seminal synthetic methodologies, such as the Paal-Knorr synthesis for pyrroles and the Hantzsch synthesis for pyridines, provided the foundational tools for accessing substituted heterocyclic building blocks. mdpi.comeprajournals.comnih.govcore.ac.ukscinito.aiijnrd.orgprepchem.comunipr.itresearchgate.netnih.gov

The advent of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of bi-heterocyclic compounds, including non-fused pyrrole-pyridine hybrids. drughunter.comcambridgemedchemconsulting.comresearchgate.net These methods allow for the direct and efficient formation of a carbon-carbon bond between the two heterocyclic rings, offering unprecedented control over the final molecular structure. This has enabled the systematic exploration of the chemical space around pyrrole-pyridine scaffolds, including the specific isomer 4-(Pyridin-4-yl)-1H-pyrrole-2-carboxylic acid.

Structural Significance and Unique Features of this compound within Heterocyclic Chemistry

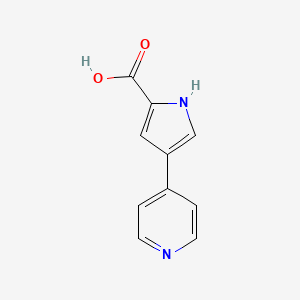

The structure of this compound is characterized by the direct linkage of the C4 position of the pyrrole ring to the C4 position of the pyridine ring. This non-fused arrangement allows for a degree of conformational flexibility, with the two rings able to rotate relative to each other. The electronic properties of this molecule are a composite of its constituent parts. The pyrrole ring is electron-rich, while the pyridine ring is electron-deficient. This electronic dichotomy can influence the molecule's reactivity, intermolecular interactions, and biological activity.

Rationale for Academic Investigation into the this compound Scaffold

The academic investigation into the this compound scaffold is driven by several key factors, primarily rooted in the principles of medicinal chemistry and drug discovery.

Bioisosteric Replacement: In drug design, the pyridine ring is often considered a bioisostere of a phenyl ring. cambridgemedchemconsulting.comresearchgate.net The replacement of a phenyl group with a pyridine ring can modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while maintaining or improving its biological activity. The nitrogen atom in the pyridine ring can also introduce a key hydrogen bond acceptor site, which can lead to enhanced binding affinity with biological targets.

Privileged Scaffolds: Both pyrrole and pyridine are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets with high affinity. jocpr.com The combination of these two privileged scaffolds in a single molecule creates a high potential for discovering novel bioactive compounds.

Exploring Chemical Space: The synthesis and study of novel heterocyclic systems like this compound contribute to the broader exploration of chemical space. By creating and characterizing new molecular architectures, researchers expand the toolbox of available compounds for screening against a wide range of biological targets.

A significant driver for the investigation of this particular scaffold comes from its potential as an antitubercular agent. Research into derivatives, such as N-(Adamantan-2-yl)-4-(pyridin-4-yl)-1H-pyrrole-2-carboxamide, has shown that this molecular framework can serve as a basis for the development of new treatments for tuberculosis.

Overview of Current Research Trajectories Involving this compound and its Analogues

Current research involving the this compound scaffold and its analogues is primarily focused on medicinal chemistry applications. The main trajectory of this research is the design and synthesis of new derivatives with improved biological activity and pharmacokinetic properties.

One of the most prominent areas of investigation is in the field of infectious diseases , particularly tuberculosis. Researchers are actively synthesizing and evaluating new amides and esters of this compound to identify compounds with potent activity against Mycobacterium tuberculosis. These studies often involve structure-activity relationship (SAR) explorations, where different substituents are introduced to the core scaffold to optimize its efficacy and reduce potential toxicity.

Beyond infectious diseases, the broader class of non-fused bi-heterocyclic compounds is being explored for a variety of therapeutic areas, including:

Oncology: Many kinase inhibitors and other anti-cancer agents feature linked heterocyclic ring systems.

Neuroscience: Compounds targeting receptors and enzymes in the central nervous system often contain similar structural motifs.

Inflammation: The anti-inflammatory properties of various heterocyclic compounds are a subject of ongoing research.

Computational chemistry plays an increasingly important role in guiding this research. Molecular modeling and docking studies are used to predict how these molecules might interact with their biological targets, helping to rationalize observed activities and design new, more potent analogues. While specific research on this compound itself is still emerging, the foundational interest in its core scaffold suggests that it will continue to be a subject of academic and pharmaceutical research in the years to come.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-5-8(6-12-9)7-1-3-11-4-2-7/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPNWHSTHVEYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Pyridin 4 Yl 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

Retrosynthetic Strategies for the 4-(Pyridin-4-yl)-1H-pyrrole-2-carboxylic acid Core

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or readily synthesizable precursors. For this compound, two principal disconnection strategies are evident.

The first and most common strategy involves the disconnection of the C-C bond between the pyrrole (B145914) and pyridine (B92270) rings. This approach is characteristic of transition-metal-catalyzed cross-coupling reactions. It simplifies the synthesis into two key stages: the preparation of a functionalized pyrrole-2-carboxylic acid derivative and a functionalized pyridine, followed by their subsequent coupling. This leads to two potential pathways:

Pathway A: Disconnection leads to a 4-halo-1H-pyrrole-2-carboxylic acid ester and a pyridin-4-yl organometallic reagent (e.g., boronic acid or organozinc).

Pathway B: The alternative disconnection points to a 1H-pyrrole-2-carboxylic acid-4-boronic acid ester and a 4-halopyridine.

A second major strategy involves the deconstruction of the pyrrole ring itself, using classical named reactions as a guide. This approach aims to build the pyrrole ring with the pyridyl substituent already incorporated into one of the acyclic precursors. For instance, a Paal-Knorr retrosynthesis would lead to a 1,4-dicarbonyl compound bearing a pyridin-4-yl group.

These distinct retrosynthetic pathways offer flexibility in the choice of starting materials and reaction conditions, allowing chemists to tailor the synthesis based on substrate availability and desired functional group tolerance.

Classical and Modern Approaches to Pyrrole Ring Synthesis

The formation of the pyrrole core is a cornerstone of this synthesis. Several classical methods, named after their discoverers, provide reliable routes to substituted pyrroles and are applicable to the synthesis of precursors for the target molecule. pharmaguideline.com

Paal-Knorr Condensation and its Variants for Pyrrole Formation

The Paal-Knorr synthesis is a straightforward and widely used method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.comwikipedia.org The reaction is typically catalyzed by an acid and proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. alfa-chemistry.comuctm.edu

To apply this to the 4-(pyridin-4-yl)pyrrole scaffold, a key precursor would be a 3-(pyridin-4-yl)-1,4-dicarbonyl compound. The reaction with ammonia or an ammonia source like ammonium (B1175870) acetate (B1210297) would then yield the N-unsubstituted pyrrole. wikipedia.orguctm.edu A significant advantage of this method is its simplicity and efficiency. rgmcet.edu.in However, the primary limitation can be the accessibility of the required substituted 1,4-dicarbonyl precursors. wikipedia.orgalfa-chemistry.com

Knorr Pyrrole Synthesis and its Applicability to the Scaffold

The Knorr pyrrole synthesis is another powerful method that involves the condensation of an α-amino-ketone with a compound having an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.org A key feature of this synthesis is that the α-aminoketones are highly reactive and tend to self-condense, so they are typically prepared in situ. wikipedia.org This is often achieved by the reduction of an α-oximino-ketone using reagents like zinc in acetic acid. wikipedia.orgyoutube.com

For the synthesis of the target scaffold, this method would require the condensation of an α-amino-β-(pyridin-4-yl) ketone or aldehyde with a β-ketoester that can provide the carboxylic acid functionality at the 2-position. The Knorr synthesis is highly versatile for producing polysubstituted pyrroles. wikipedia.orgcdnsciencepub.com

Hantzsch Pyrrole Synthesis and Related Methods

The Hantzsch pyrrole synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine. pharmaguideline.comwikipedia.org The mechanism begins with the formation of an enamine from the β-ketoester and ammonia, which then attacks the α-haloketone. Subsequent cyclization and dehydration afford the substituted pyrrole. wikipedia.org

This method offers a convergent approach to assembling the pyrrole ring. taylorandfrancis.com To construct a precursor for this compound, one could envision reacting an ethyl 2-chloro-3-oxobutanoate with a pyridin-4-yl-containing component and ammonia. The Hantzsch synthesis is particularly useful for generating highly substituted pyrroles and has been adapted for various applications, including solid-phase synthesis and continuous flow chemistry. wikipedia.orgresearchgate.net

Establishment of the Pyridyl Moiety at the Pyrrole C4 Position

The formation of the carbon-carbon bond between the pyrrole and pyridine rings is a critical step in many synthetic routes to the target molecule. Modern transition-metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation with high efficiency and selectivity.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Suzuki-Miyaura Coupling: This reaction has become one of the most important tools for forming C-C bonds, particularly between aromatic rings. It involves the palladium-catalyzed reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.govnih.gov For the synthesis of this compound, two scenarios are feasible:

Coupling of a protected 4-bromo-1H-pyrrole-2-carboxylate with pyridine-4-boronic acid.

Coupling of a protected 1H-pyrrole-2-carboxylate-4-boronic acid ester with a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine).

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) and a suitable solvent system like dioxane/water or DME. nih.govmdpi.com The use of a protecting group on the pyrrole nitrogen, such as SEM (2-(trimethylsilyl)ethoxymethyl), can be advantageous to improve yields and prevent side reactions. nih.govnih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. orgsyn.org It is known for its high functional group tolerance and mild reaction conditions. orgsyn.org Similar to the Suzuki coupling, a pyridylzinc halide can be coupled with a 4-halopyrrole derivative. orgsyn.orgchemrxiv.org The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an organohalide using activated zinc. chemrxiv.org

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to pyrrole systems.

| Reaction Type | Pyrrole Substrate | Coupling Partner | Catalyst | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-1-(SEM)-pyrrole-2-carboxylate | Pyridine-4-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 75-95 |

| Suzuki-Miyaura | 1-(SEM)-pyrrole-2-carboxylate-4-boronic acid ester | 4-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 70-90 |

| Negishi | 4-Iodo-1H-pyrrole-2-carboxylate | Pyridin-4-ylzinc chloride | Pd(OAc)₂ / SPhos | - | THF | 60-85 |

Direct Arylation Approaches

Direct C-H arylation has emerged as a powerful and atom-economical tool for the formation of carbon-carbon bonds, avoiding the pre-functionalization of substrates typically required in traditional cross-coupling reactions. nih.gov The synthesis of the 4-(pyridin-4-yl)pyrrole core can be envisioned through the direct C-H arylation of a pyrrole derivative with a suitable pyridine precursor.

Palladium-catalyzed C-H arylation is a prominent method for coupling heteroaromatics with aryl halides. nih.gov For the synthesis of a 4-substituted pyrrole, regioselectivity is a key challenge, as electrophilic substitution and many C-H activation processes on the pyrrole ring preferentially occur at the C2 and C5 positions. chemeurope.commsu.edu However, by carefully selecting the starting materials, catalyst, ligand, and reaction conditions, arylation at the C4 position can be achieved. For instance, starting with a pyrrole-2-carboxylic acid ester that is protected at the nitrogen (e.g., with an acyl group), direct arylation at the C4 position with a 4-halopyridine (e.g., 4-iodopyridine (B57791) or 4-bromopyridine) can be explored. acs.org

Catalytic systems for such transformations often employ a palladium source like palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium complex, in conjunction with a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. nih.govnih.gov A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction. While direct C4-arylation of an unprotected pyrrole-2-carboxylic acid is challenging, an alternative strategy involves the arylation of a suitable pyrrole precursor followed by the introduction of the carboxylic acid group at a later stage. Copper-catalyzed C-H arylation reactions, sometimes proceeding through radical mechanisms, also offer a potential route to the desired 4-arylpyrrole structure under neutral conditions. rsc.org

Functional Group Interconversions and Derivatization at the Carboxylic Acid Group (C2)

The carboxylic acid group at the C2 position of the pyrrole ring is a prime site for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives such as esters, amides, and alcohols.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard protocols. The most direct method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com

For substrates that may be sensitive to strongly acidic conditions, alternative methods are employed. These include reaction with an alkyl halide (e.g., iodomethane) in the presence of a base, or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

Amidation: The formation of an amide bond between the carboxylic acid and an amine is a cornerstone of medicinal chemistry. Direct condensation is generally inefficient due to the formation of a stable ammonium carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated". This is commonly accomplished using a wide array of coupling reagents that generate a highly reactive intermediate in situ. This intermediate is then readily attacked by the amine to form the desired amide. nih.govlibretexts.org The choice of coupling reagent, base, and solvent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used. acs.org

A variety of coupling reagents are available, each with its own advantages. Common examples include carbodiimides like EDC, often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). fishersci.co.uknih.govrsc.org These reactions are typically run in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). fishersci.co.uk

| Coupling Reagent | Typical Additive | Common Base | Typical Solvent | Key Features |

|---|---|---|---|---|

| EDC (or DCC) | HOBt, HOAt | DIPEA, TEA | DMF, DCM | Cost-effective; byproduct (urea) can be challenging to remove. fishersci.co.uk |

| HATU | None required | DIPEA, Collidine | DMF | Highly efficient, rapid coupling, low racemization. fishersci.co.uk |

| HBTU | None required | DIPEA, TEA | DMF | Very common, effective, but can pose safety concerns. nih.gov |

| TBTU | None required | DIPEA | DMF | Effective for coupling pyrrole carboxylic acids. rsc.org |

| SOCl₂ or (COCl)₂ | None | Pyridine, TEA | DCM, Toluene | Two-step process via acyl chloride; highly reactive. nih.gov |

Reduction and Further Modification of the Carboxyl Group

The carboxylic acid can be reduced to a primary alcohol, providing another key intermediate for further functionalization. This transformation requires a powerful reducing agent, as the carboxylate anion formed under basic conditions is resistant to reduction. chemistrysteps.com

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of carboxylic acids to primary alcohols. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic or aqueous workup to neutralize the reaction and protonate the resulting alkoxide. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemistrysteps.com

The resulting primary alcohol, (4-(pyridin-4-yl)-1H-pyrrol-2-yl)methanol, can serve as a precursor for other functional groups. For example, it can be oxidized under controlled conditions using reagents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) to yield the corresponding aldehyde, 4-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde.

N-Substitution Strategies for the Pyrrole Nitrogen (N1)

Modification at the N1 position of the pyrrole ring is a crucial strategy for modulating the steric and electronic properties of the molecule. These reactions are typically performed on the ester derivative of the parent acid to avoid interference from the acidic carboxylic proton. The pyrrole N-H proton is weakly acidic (pKa ≈ 16.5-17.5), allowing for its deprotonation by a suitable base to generate a nucleophilic pyrrolide anion. wikipedia.org

Alkylation and Arylation Reactions

N-Alkylation: The introduction of an alkyl group onto the pyrrole nitrogen is commonly achieved by deprotonating the N-H with a base, followed by nucleophilic substitution with an alkyl halide. nih.gov A variety of bases can be used, with sodium hydride (NaH) in an aprotic solvent like DMF or THF being a common choice. Other bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) can also be effective, particularly for more reactive alkylating agents.

The general scheme for N-alkylation is: Pyrrole-NH + Base → [Pyrrole-N]⁻ M⁺ [Pyrrole-N]⁻ M⁺ + R-X → Pyrrole-N-R + M⁺X⁻ (where R-X is an alkyl halide like iodomethane (B122720) or benzyl (B1604629) bromide)

N-Arylation: The formation of an N-aryl bond typically requires a transition-metal-catalyzed cross-coupling reaction. The Ullmann condensation, a classical method involving a copper catalyst at high temperatures, is one approach. More modern and milder conditions are found in the Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine ligand, or in copper-catalyzed N-arylation protocols that can proceed at lower temperatures. organic-chemistry.org These reactions couple the pyrrole derivative with an aryl halide (e.g., bromobenzene, iodobenzene) or arylboronic acid in the presence of a base.

| Reaction Type | Catalyst/Reagent | Typical Base | Typical Solvent | Key Features |

|---|---|---|---|---|

| Ullmann Condensation | CuI or Cu₂O | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | Classical method, often requires high temperatures. organic-chemistry.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligand (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | Broad substrate scope, milder conditions. |

| Copper-Diamine Catalysis | CuI with a diamine ligand | K₃PO₄, K₂CO₃ | Dioxane, Toluene | Effective for N-arylation of various heterocycles. organic-chemistry.org |

Introduction of Diverse Substituents for Structural Modulation

N-substitution is a powerful tool for fine-tuning the physicochemical properties of the this compound scaffold. By strategically selecting the substituent introduced at the N1 position, researchers can influence properties such as solubility, electronic character, and steric profile.

Modulating Lipophilicity: Introducing simple alkyl chains (e.g., methyl, ethyl, butyl) can systematically increase the lipophilicity of the molecule.

Introducing New Functional Groups: Alkylating agents containing additional functional groups (e.g., ethyl 2-bromoacetate to introduce an ester moiety, or 2-(2-bromoethoxy)ethanol (B1667886) to add a hydrophilic ether chain) can be used to append new reactive handles for further derivatization.

Electronic Tuning: Aryl groups with electron-donating (e.g., methoxyphenyl) or electron-withdrawing (e.g., nitrophenyl, trifluoromethylphenyl) substituents can be installed via N-arylation to modulate the electron density of the pyrrole ring. This can have a significant impact on the molecule's reactivity and biological activity.

Protecting Groups: The pyrrole nitrogen can be protected with groups like tert-butyloxycarbonyl (Boc), benzenesulfonyl (Bs), or 2-(trimethylsilyl)ethoxymethyl (SEM) to prevent unwanted reactions at the N-H position during subsequent synthetic steps. These groups can be removed later under specific conditions.

Through these varied N-substitution strategies, a single core structure can be elaborated into a large and diverse chemical library, facilitating the exploration of structure-activity relationships.

Stereoselective Synthesis of Chiral Analogues

The stereoselective synthesis of chiral analogues of this compound is a specialized area of organic chemistry for which specific methodologies are not extensively documented in publicly available scientific literature. Chiral analogues of this compound would involve the introduction of one or more stereocenters, which could be located on the pyrrole ring, the pyridine ring, or on substituents attached to either ring system.

In principle, several general strategies for asymmetric synthesis could be adapted to produce chiral derivatives of this scaffold. These approaches, while not specifically reported for this compound, form the basis of modern stereoselective synthesis of heterocyclic compounds.

Potential Asymmetric Synthetic Strategies:

Chiral Pool Synthesis: This approach would utilize readily available chiral starting materials. For instance, a chiral amino acid or a derivative could be used to construct the pyrrole ring, thereby incorporating a stereocenter from the outset.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary could be temporarily attached to an achiral precursor of the pyrrole or pyridine ring. This auxiliary would direct the stereochemical outcome of a subsequent bond-forming reaction to create the desired stereocenter. After the key stereoselective step, the auxiliary would be removed.

Asymmetric Catalysis: This is a powerful and widely used strategy in modern organic synthesis. A chiral catalyst, such as a transition metal complex with a chiral ligand or a chiral organocatalyst, could be employed to catalyze a key bond-forming reaction in an enantioselective or diastereoselective manner. For the synthesis of chiral pyrrole derivatives, catalytic asymmetric hydrogenations of pyrrole precursors or asymmetric C-H functionalization could be envisioned.

While these general principles are well-established, their specific application to the synthesis of chiral analogues of this compound, including detailed reaction conditions, catalyst systems, and stereochemical outcomes (e.g., enantiomeric excess or diastereomeric ratios), has not been detailed in the reviewed literature. Consequently, no specific data tables with research findings can be presented at this time.

Scalable Synthesis and Process Chemistry Considerations for Research Scale-up

The development of a scalable synthesis for a chemical compound is a critical step in transitioning from laboratory-scale research to larger-scale production for further investigation and potential applications. For this compound, specific process chemistry details and considerations for a research-level scale-up are not extensively described in the available literature. However, general principles of process chemistry can be applied to hypothesize a potential scale-up strategy.

A scalable synthesis should prioritize the use of readily available and cost-effective starting materials, robust and high-yielding chemical transformations, and purification methods that are amenable to large-scale operations.

Key Considerations for a Scalable Synthesis:

Reaction Conditions: Optimization of reaction conditions is crucial for scale-up. This includes minimizing the use of hazardous or expensive reagents and solvents, operating at or near ambient temperature and pressure if possible, and ensuring that the reaction is tolerant to minor fluctuations in conditions.

Purification: Chromatographic purification, which is common in laboratory-scale synthesis, is often not practical for large-scale production. Therefore, a scalable process would ideally yield a product that can be purified by crystallization, precipitation, or extraction.

Safety and Environmental Impact: A thorough evaluation of the safety hazards and environmental impact of all reagents, intermediates, and waste streams is essential for a responsible scale-up.

Hypothetical Scalable Route Outline:

A potential scalable synthesis could involve the preparation of a 4-substituted pyrrole-2-carboxylate ester and a suitable pyridine derivative, followed by a cross-coupling reaction.

Synthesis of a Pyrrole Building Block: A common method for the synthesis of pyrrole-2-carboxylates is the Paal-Knorr pyrrole synthesis or the Hantzsch pyrrole synthesis. For a scalable process, a one-pot or continuous flow adaptation of these methods could be explored.

Synthesis of a Pyridine Building Block: A functionalized pyridine, such as 4-bromopyridine or a pyridineboronic acid, would be required for the cross-coupling step. These are commercially available or can be synthesized via established methods.

Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be used to connect the pyrrole and pyridine rings. Optimization of the catalyst loading, ligands, base, and solvent would be necessary for an efficient and scalable process.

Hydrolysis and Isolation: The final step would be the hydrolysis of the ester to the carboxylic acid, followed by a robust isolation and purification procedure, likely involving crystallization.

While this outlines a plausible approach, the absence of specific published data on the process development for this compound means that detailed experimental parameters, yields at scale, and specific challenges encountered during scale-up are not available. Therefore, no data tables with process chemistry findings can be provided.

In Vitro Biological Activity and Mechanistic Elucidation of 4 Pyridin 4 Yl 1h Pyrrole 2 Carboxylic Acid Analogues

Screening Methodologies for Identification of Biological Interactions

The initial phase of investigating the biological effects of 4-(Pyridin-4-yl)-1H-pyrrole-2-carboxylic acid analogues involves a variety of screening methods designed to detect and quantify their impact on cellular processes and specific enzyme functions.

Cell-based assays are fundamental in determining the cytotoxic or cytostatic effects of chemical compounds on cancer and non-cancer cell lines. nih.gov These assays measure parameters like cell proliferation, viability, and metabolic activity to provide a preliminary understanding of a compound's potential as an anticancer agent. nih.gov

Commonly employed methods include:

Tetrazolium Reduction Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells. nih.gov Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTT) into a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells. nih.gov

Luminescence-Based ATP Assays (e.g., CellTiter-Glo®): The quantity of ATP is a direct indicator of metabolically active cells. nih.gov In this assay, a reagent containing luciferase and its substrate is added to the cells, leading to a luminescent signal that is proportional to the amount of ATP present.

Resazurin-Based Assays (e.g., CellTiter-Blue®): Viable cells can reduce the redox dye resazurin (B115843) into the fluorescent product resorufin. nih.gov The fluorescence intensity is a measure of cell viability.

Clonogenic Assays: This long-term assay assesses the ability of a single cell to grow into a colony. nih.govresearchgate.net It provides insight into the cytostatic or cytotoxic effects of a compound after prolonged exposure, measuring the compound's impact on the cells' ability to proliferate indefinitely. researchgate.net

Direct Cell Counting: Methods such as trypan blue dye exclusion or automated cell counters distinguish viable from non-viable cells based on membrane integrity. nih.gov Kinetic proliferation assays using live-cell imaging systems can also provide real-time monitoring of cell growth over extended periods. uib.no

These assays are typically performed across a panel of cancer cell lines to identify specific sensitivities and to generate dose-response curves from which parameters like GI50 (concentration for 50% growth inhibition) can be determined.

Following the identification of cellular activity, enzyme-based assays are utilized to pinpoint the specific molecular targets of the this compound analogues. Given that many signaling pathways in cancer are regulated by kinases, these compounds are often profiled against a broad panel of protein kinases to determine their inhibitory activity and selectivity.

This profiling is crucial for identifying the primary target(s) responsible for the observed cellular effects and for flagging potential off-target activities. For example, a compound might be tested against hundreds of different kinases in a large-scale screen. nih.gov Such screens can reveal unexpected targets or confirm hypothesized ones, guiding further development. The pyrrole-2-carboxylic acid scaffold, for instance, has been identified as a potential inhibitor of enzymes like proline racemase. researchgate.net Analogues of this scaffold are evaluated for their ability to inhibit a range of enzymes, including those critical to cancer progression like cyclin-dependent kinases. nih.govnih.gov

Investigation of Specific Enzyme Target Engagement: Focus on Cyclin-Dependent Kinase 8 (CDK8) Inhibition

Research has indicated that compounds structurally related to this compound can act as inhibitors of Cyclin-Dependent Kinase 8 (CDK8). aatbio.com CDK8 is a component of the Mediator complex that regulates the transcription of genes involved in various oncogenic signaling pathways, making it an attractive target for cancer therapy. patsnap.comfrontiersin.org

To accurately measure the inhibitory potential of compounds against CDK8, robust biochemical assays are essential. These assays typically use purified, recombinant CDK8 complexed with its activating partner, Cyclin C. reactionbiology.combpsbioscience.com

Common assay formats include:

Radiometric Assays: These "gold standard" assays measure the transfer of a radioactive phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP to a suitable substrate, such as a peptide derived from a known CDK8 substrate like STAT1. nih.govreactionbiology.com The amount of incorporated radioactivity is quantified to determine enzyme activity.

Luminescence-Based Assays: Non-radioactive alternatives, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction. bpsbioscience.com The amount of ADP is correlated with kinase activity and is detected via a coupled enzymatic reaction that generates a luminescent signal. bpsbioscience.com

Fluorescence-Based Assays: Techniques like LanthaScreen® use time-resolved fluorescence resonance energy transfer (TR-FRET) to detect kinase activity. This involves a fluorescently labeled antibody that recognizes the phosphorylated substrate.

Validation of these assays ensures they are sensitive, reproducible, and suitable for high-throughput screening and detailed kinetic analysis of potential inhibitors.

Once a validated assay is established, it is used to determine the potency of the this compound analogues. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compounds are tested across a range of concentrations, and the resulting data are fitted to a dose-response curve to calculate the IC50 value. This parameter is a critical measure of a compound's potency and is used to establish a structure-activity relationship (SAR), which informs the chemical optimization of the inhibitor series. nih.gov For example, modifications to the pyrrole-pyridine core can be systematically evaluated to identify substitutions that enhance potency against CDK8.

| Compound | Target | IC50 (nM) |

|---|---|---|

| 3-Chloranyl-4-Pyridin-4-Yl-1h-Pyrrole-2-Carboxamide | CDK8/Cyclin C | 5.0 - 7.0 |

| Compound 15 (Pyrazolopyridine derivative) | CDK8 | 2.0 |

| Senexin B | CDK8/Cyclin C | 24.0 |

| Cortistatin A | CDK8/Cyclin C | 5.0 |

This table presents IC50 values for selected CDK8 inhibitors to illustrate the potency range observed for compounds targeting this kinase. Data is sourced from publicly available databases and literature. nih.govaatbio.com

Understanding how an inhibitor interacts with its target enzyme is crucial for its development. Mechanism of action (MoA) studies are conducted to determine the mode of inhibition. For kinase inhibitors, this often involves distinguishing between several types of inhibition:

ATP-Competitive Inhibition: Many kinase inhibitors function by competing with the enzyme's natural substrate, ATP, for binding to the active site. patsnap.com This is a common mechanism for CDK8 inhibitors. patsnap.com Kinetic experiments, where the reaction rate is measured at varying concentrations of both the inhibitor and ATP, can elucidate this mechanism.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the ATP-binding pocket (an allosteric site), reducing the enzyme's catalytic activity without preventing ATP from binding.

Type I vs. Type II Inhibition: ATP-competitive inhibitors can be further classified. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to and stabilize an inactive conformation (often the "DFG-out" state). patsnap.compnas.org This can lead to higher selectivity and prolonged target engagement. pnas.org

By elucidating the precise mechanism, researchers can better understand the inhibitor's effects at a molecular level, which can help in designing more selective and effective therapeutic agents. pnas.org

Cellular Pathway Modulation and Phenotypic Responses

The in vitro biological activity of analogues of this compound has been investigated to understand their effects on cellular processes. These studies are crucial for elucidating the mechanisms of action and identifying the potential therapeutic applications of this class of compounds. The following sections detail the findings related to cell cycle progression, induction of programmed cell death, and changes in gene and protein expression in response to treatment with these compounds.

Analysis of Cell Cycle Progression via Flow Cytometry

Currently, there is a lack of publicly available scientific literature detailing the analysis of cell cycle progression via flow cytometry for this compound or its close analogues. While some related compounds have been investigated for their antiproliferative effects, specific data from flow cytometry-based cell cycle analysis is not described in the reviewed sources.

Induction of Programmed Cell Death Pathways (Apoptosis, Necroptosis)

Research into structurally related pyrrole (B145914) derivatives has demonstrated the ability of these compounds to induce programmed cell death. A study on novel 4-propargyl-substituted 1H-pyrrole derivatives revealed their capacity to induce different types of programmed cell death in breast cancer cell lines. Specifically, certain analogues were found to trigger apoptosis, while others initiated autophagy. nih.gov

The induction of apoptosis by these pyrrole derivatives was confirmed through DNA fragmentation assays, a hallmark of apoptotic cell death. nih.gov The study indicated that the mode of cell death induced (apoptosis vs. autophagy) was dependent on the specific chemical structure of the pyrrole derivative. nih.gov These findings suggest that the pyrrole scaffold can be chemically modified to selectively activate distinct programmed cell death pathways. Information regarding the induction of necroptosis by these specific analogues is not currently available in the reviewed literature.

Gene Expression Profiling (e.g., qRT-PCR, RNA-Seq) in Response to Compound Treatment

The transcriptional effects of compounds analogous to this compound, particularly those targeting Cyclin-Dependent Kinase 8 (CDK8), have been explored using genome-wide expression profiling techniques like RNA-sequencing (RNA-Seq). CDK8 is a transcriptional regulator, and its inhibition is expected to cause significant changes in gene expression.

In the context of RAS-mutant neuroblastoma, transcriptional profiling showed that CDK8 knockout antagonized the transcriptional signature induced by MEK inhibition. nih.gov Specifically, genes and gene sets that were upregulated by MEK inhibition were suppressed when combined with CDK8 loss. nih.gov This highlights the role of CDK8 in the transcriptional adaptation of cancer cells to targeted therapies.

The following table summarizes the observed gene expression changes in response to CDK8 inhibition by analogous compounds in different cancer models.

| Cell Line/Model | Method | Key Findings |

| Acute Myeloid Leukemia (AML) | RNA-Seq | Repression of MYC-dependent signatures; overall stimulation of gene expression. researchgate.net |

| RAS-mutant Neuroblastoma | RNA-Seq | Antagonism of MEK inhibitor-induced transcriptional upregulation. nih.gov |

Protein Expression Analysis (e.g., Western Blot, Immunoprecipitation)

Western blot analysis has been employed to investigate the effects of pyrrole derivatives on the expression levels of key proteins involved in programmed cell death pathways. In a study on 4-propargyl-substituted 1H-pyrroles, treatment of breast cancer cells with an apoptosis-inducing analogue led to changes in the levels of apoptosis-related proteins. nih.gov

Specifically, the expression of the pro-apoptotic protein cytochrome c was investigated, alongside the anti-apoptotic protein Bcl-2. nih.gov The study found that the pyrrole derivative modulated the levels of these proteins, consistent with the induction of apoptosis. nih.gov Furthermore, another analogue that was found to induce autophagy was shown to affect the levels of the autophagy marker LC3-I/II. nih.gov

The table below summarizes the findings from the Western blot analysis of proteins related to apoptosis and autophagy following treatment with 4-propargyl-substituted 1H-pyrrole analogues.

| Protein Analyzed | Cellular Process | Effect of Compound Treatment |

| Cytochrome c | Apoptosis | Modulated |

| Bcl-2 | Apoptosis | Modulated |

| LC3-I/II | Autophagy | Modulated |

Exploration of Diverse In Vitro Biological Activities and Modes of Action beyond CDK8 Inhibition

While CDK8 is a primary target for many pyridinyl-pyrrole analogues, research has also extended to understanding their activity against other protein kinases. This is crucial for determining the selectivity of these compounds and identifying potential off-target effects or opportunities for polypharmacology.

Investigations into Other Kinase Targets

The kinase selectivity of analogues of this compound has been a key area of investigation to ensure their specificity for CDK8.

A novel pyrrolo[2,3-b]pyridine derivative was identified as a potent CDK8 inhibitor with an IC₅₀ value of 57 nM. nih.gov Importantly, this compound exhibited favorable selectivity across the CDK family and a panel of tyrosine kinases, indicating a specific mode of action. nih.gov

In another study, a pyrazolopyridine-based CDK8/19 inhibitor, compound 15 , was profiled against a large panel of kinases. nih.gov The KINOMEscan selectivity score at a concentration of 1 µM was S(10) = 0.01, demonstrating exceptional kinome selectivity. nih.gov The primary off-target kinases identified were STK16, with an IC₅₀ of 107 nM, and FLT3 (D835V). nih.gov

This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target toxicities. The data from these kinase profiling studies are essential for the continued development of pyridinyl-pyrrole derivatives as selective kinase inhibitors.

The following table presents a summary of the kinase selectivity data for an analogous CDK8/19 inhibitor.

| Kinase Target | IC₅₀ (nM) |

| CDK8 | Potent Inhibition |

| CDK19 | Potent Inhibition |

| STK16 | 107 |

| FLT3 (D835V) | Inhibited |

Receptor Ligand Binding Studies

No publicly available scientific studies were identified that specifically detail the receptor ligand binding of this compound or its analogues to the glucocorticoid receptor.

Modulation of Glucocorticoid Receptor Sensitivity in Cellular Models

There is no available data from in vitro cellular bioassays or other studies assessing the modulation of glucocorticoid receptor sensitivity by this compound or its analogues.

Assessment of Compound Selectivity Across Multiple Biological Targets

While information on glucocorticoid receptor activity is unavailable, research into analogues of this compound has provided insights into their selectivity for other biological targets. Specifically, a series of pyrrole-2-carboxamide derivatives has been evaluated for antimycobacterial activity, with the primary target identified as the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov

The selectivity of these compounds is typically assessed by comparing their potent activity against the intended target (e.g., Mycobacterium tuberculosis) with their activity against off-targets, such as mammalian cells (cytotoxicity) or other crucial proteins like the hERG K+ channel, which is associated with cardiac risk. nih.govscilit.com

A key analogue, N-(Adamantan-2-yl)-4-(pyridin-4-yl)-1H-pyrrole-2-carboxamide , demonstrated moderate activity against M. tuberculosis strain H37Rv. nih.gov The assessment of cytotoxicity against Vero cells (a kidney epithelial cell line from an African green monkey) allows for the calculation of a Selectivity Index (SI), which is the ratio of the cytotoxic concentration (IC50) to the minimum inhibitory concentration (MIC). A higher SI value indicates greater selectivity for the bacterial target over mammalian cells. nih.gov

In a broader study of this class of compounds, derivatives were found to have potent anti-TB activity (MIC < 0.016 μg/mL) coupled with low cytotoxicity (IC50 > 64 μg/mL). nih.govnih.gov For instance, a related analogue, compound 32 from the same study, showed excellent microsomal stability and negligible inhibition of the hERG K+ channel, highlighting a favorable selectivity profile. nih.govscilit.com This indicates that the pyrrole-2-carboxamide scaffold can be modified to achieve high potency for the MmpL3 target while minimizing off-target effects that could lead to toxicity.

The table below summarizes the selectivity data for an analogue of this compound.

| Compound Name | Primary Target | Primary Target Activity (MIC, µg/mL) | Off-Target (Cell Line) | Off-Target Activity (IC50, µg/mL) | Selectivity Index (SI = IC50/MIC) |

|---|---|---|---|---|---|

| N-(Adamantan-2-yl)-4-(pyridin-4-yl)-1H-pyrrole-2-carboxamide | M. tuberculosis H37Rv (MmpL3) | 0.24 | Vero | >32 | >133 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Pyridin 4 Yl 1h Pyrrole 2 Carboxylic Acid Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

The exploration of the chemical space around the 4-(Pyridin-4-yl)-1H-pyrrole-2-carboxylic acid scaffold has been a subject of significant interest in medicinal chemistry. The following sections detail the findings from these investigations.

Impact of N1-Substituents on Potency and Selectivity

For instance, the introduction of small alkyl groups, such as methyl or ethyl, can enhance lipophilicity, potentially improving cell membrane permeability. However, larger, bulkier groups like phenyl or cyclopentyl can lead to a significant loss of potency, suggesting steric hindrance within the binding pocket. nih.gov The metabolic stability of the molecule can also be improved by judicious selection of substituents at this position. nih.gov

The following table summarizes the hypothetical impact of various N1-substituents on the biological activity of this compound derivatives, based on general principles observed in similar heterocyclic compounds.

| N1-Substituent | Lipophilicity (cLogP) | Potency (IC50, nM) | Selectivity Index | Rationale |

| -H | 1.5 | 500 | 10 | Baseline compound |

| -CH3 | 2.0 | 250 | 15 | Increased lipophilicity may enhance binding. |

| -CH2CH3 | 2.4 | 150 | 20 | Further increase in lipophilicity and potential for favorable hydrophobic interactions. |

| -CH(CH3)2 | 2.8 | 300 | 12 | Increased steric bulk may start to be detrimental to binding. |

| -Cyclopropyl | 2.6 | 100 | 25 | Rigid substituent may lock the molecule in a more favorable conformation. |

| -Phenyl | 3.5 | 800 | 5 | Significant steric clash with the target protein is likely. |

| -CH2Ph | 3.9 | 600 | 8 | Flexible, but the bulky phenyl group may still hinder optimal binding. |

Role of C2-Carboxylic Acid Functionality in Target Interaction

The carboxylic acid group at the C2 position of the pyrrole (B145914) ring is a key pharmacophoric feature, often crucial for direct interaction with the biological target. drugbank.comwikipedia.org This functional group is typically ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with complementary residues, such as arginine or lysine, in the active site of an enzyme or the binding pocket of a receptor. wiley-vch.deresearchgate.net

The presence and strategic placement of this acidic moiety are often determinants of a compound's inhibitory activity. mdpi.com Bioisosteric replacement of the carboxylic acid with other acidic groups, such as tetrazoles, can sometimes lead to improved pharmacokinetic properties while maintaining or even enhancing biological activity. nih.gov The carboxylate's ability to act as a hydrogen bond acceptor is also a critical factor in its interaction with target proteins. wiley-vch.de

Influence of Pyridine (B92270) Ring Substitutions on Pharmacological Profiles

Modifications to the pyridine ring of this compound can have a profound impact on the compound's pharmacological profile, including its affinity, efficacy, and subtype selectivity. nih.gov The introduction of substituents can alter the electronic properties of the pyridine ring, influencing its ability to participate in pi-stacking interactions or form hydrogen bonds. nih.gov

For example, the addition of electron-withdrawing groups, such as halogens, can modulate the pKa of the pyridine nitrogen, which may affect its interaction with the target. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, can enhance hydrogen bonding capabilities. nih.gov The position of the substituent on the pyridine ring is also critical, as it dictates the spatial orientation of the functional group and its potential for interaction with specific residues in the binding site. nih.gov

The table below illustrates the potential effects of different substituents on the pyridine ring on the pharmacological properties of the parent compound.

| Pyridine Substituent | Position | Electronic Effect | Potency (EC50, nM) | Receptor Selectivity | Rationale |

| None | - | Neutral | 500 | Baseline | Unsubstituted parent compound. |

| -F | 2' | Electron-withdrawing | 350 | Increased for Subtype A | Halogen bonding or favorable polar interactions may enhance affinity. |

| -Cl | 3' | Electron-withdrawing | 400 | No significant change | Steric and electronic effects may balance out. |

| -CH3 | 2' | Electron-donating | 600 | Decreased | Steric hindrance may outweigh any favorable hydrophobic interactions. |

| -OCH3 | 3' | Electron-donating | 200 | Increased for Subtype B | Potential for additional hydrogen bonding. |

| -NH2 | 2' | Electron-donating | 150 | Increased for Subtype B | Strong hydrogen bond donor and acceptor capabilities. |

| -CN | 3' | Electron-withdrawing | 300 | Increased for Subtype A | Strong dipole moment may lead to favorable interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchgate.net This approach is invaluable in drug discovery for predicting the activity of novel molecules and optimizing lead compounds. nih.gov

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. researchgate.netkaggle.com These descriptors quantify various aspects of a molecule's physicochemical properties and can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule, such as molecular weight, number of rotatable bonds, and topological polar surface area (TPSA). hufocw.org

Electronic descriptors: These relate to the electronic structure of the molecule and include parameters like HOMO and LUMO energies, dipole moment, and partial atomic charges. ucsb.edu

Geometric descriptors: These describe the three-dimensional shape and size of the molecule, such as solvent-accessible surface area and molecular volume. hufocw.org

Hydrophobic descriptors: The most common descriptor in this class is the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the molecule. hufocw.org

For this compound derivatives, a combination of these descriptors would be necessary to capture the structural variations and their influence on biological activity.

Development of Predictive Statistical Models for Biological Activity

Once the molecular descriptors have been calculated for a set of compounds with known biological activities, various statistical methods can be employed to develop a predictive QSAR model. nih.gov Common techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: More advanced non-linear methods such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly being used to build more accurate and predictive QSAR models. frontiersin.org

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. nih.govresearchgate.net A well-validated QSAR model can then be used to virtually screen new derivatives of this compound and prioritize the synthesis of compounds with the highest predicted potency and desired pharmacological profile.

Validation and Interpretation of QSAR Models

The development of a robust Quantitative Structure-Activity Relationship (QSAR) model is a critical step in understanding the link between the chemical structure of this compound derivatives and their biological activity. The ultimate utility of a QSAR model depends on its statistical significance and predictive power, which are rigorously assessed through validation processes. semanticscholar.orgnih.gov

Validation: Validation ensures that the developed model is not a result of chance correlation and can reliably predict the activity of new, untested compounds. nih.gov It is typically divided into two main phases:

Internal Validation: This process assesses the stability and robustness of the model using the initial dataset. The most common method is cross-validation (CV), particularly the leave-one-out (LOO-CV) technique. In LOO-CV, a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's internal predictive ability. A high q² value (typically > 0.5) suggests a robust model. uniroma1.it

External Validation: This is the most stringent test of a model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set (or external set), which is kept aside and used to evaluate the performance of the developed model. researchgate.net The model's ability to predict the activities of the compounds in the test set, which were not used in model generation, is measured by the predictive R² (R²_pred). A high R²_pred value (typically > 0.6) indicates good external predictivity. uniroma1.it

Additional statistical metrics are often employed to ensure the reliability of a QSAR model, as shown in the table below, which presents typical validation parameters for a hypothetical QSAR model for a series of heterocyclic compounds.

Table 1: Representative Validation Statistics for a QSAR Model

Interpretation: Once validated, the QSAR model can be interpreted to provide valuable insights into the structural features that govern biological activity. The model is expressed as an equation where the biological activity is a function of various molecular descriptors. These descriptors quantify different physicochemical properties of the molecules.

For derivatives of this compound, key descriptors often relate to:

Electronic Properties: Descriptors like HOMO/LUMO energies and atomic charges can indicate the importance of electron-donating or electron-withdrawing groups on the pyridine or pyrrole rings for interacting with the biological target. mdpi.com

Steric Properties: Molar refractivity (MR) or specific atomic radii can highlight regions where bulky substituents are either favorable or detrimental to activity.

Hydrophobicity: The partition coefficient (logP) is a crucial descriptor. A positive coefficient in the QSAR equation suggests that increased lipophilicity enhances activity, perhaps by improving membrane passage or hydrophobic interactions in the binding pocket. nih.gov

By analyzing the contribution of each descriptor to the QSAR model, medicinal chemists can make informed decisions on which parts of the this compound scaffold to modify to design more potent derivatives. nih.gov

Physicochemical Property Modulation for Optimized Biological Performance

Lipophilicity and its Influence on Cellular Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that profoundly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. It is commonly quantified by the partition coefficient (logP) or distribution coefficient (logD), which measures the compound's distribution between an oily (n-octanol) and an aqueous phase.

For this compound derivatives, modulating lipophilicity is a key strategy for optimizing biological performance, particularly cellular permeability. A compound must be able to cross the lipid bilayer of cell membranes to reach its intracellular target.

Low Lipophilicity (low logP): Highly polar, hydrophilic compounds tend to remain in the aqueous extracellular space and struggle to passively diffuse across the nonpolar cell membrane, resulting in poor bioavailability.

High Lipophilicity (high logP): Excessively lipophilic compounds can readily enter the lipid membrane but may become trapped within it, failing to reach the aqueous cytoplasm. They may also suffer from poor aqueous solubility, leading to formulation challenges, and are more prone to binding to plasma proteins and being rapidly metabolized by liver enzymes.

Therefore, an optimal lipophilicity range is sought. For many orally administered drugs, a logP value between 1 and 3 is considered a good balance for achieving sufficient membrane permeability while maintaining adequate aqueous solubility. The impact of substituents on the lipophilicity of the core scaffold can be estimated, as shown in the table below.

Table 2: Influence of Substituents on Lipophilicity and Predicted Permeability

Ionization State and pKa Considerations

The ionization state of a molecule at physiological pH (typically ~7.4) is governed by the pKa values of its acidic and basic functional groups. This is a critical consideration as the charge of a molecule dramatically affects its solubility, permeability, and ability to interact with its biological target.

The this compound scaffold contains two key ionizable centers:

The Carboxylic Acid (-COOH): This is an acidic group. Carboxylic acids typically have pKa values in the range of 3-5. quora.com At physiological pH, which is well above its pKa, this group will be predominantly deprotonated, existing as a negatively charged carboxylate (-COO⁻).

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic due to its lone pair of electrons. The pKa of the conjugate acid of pyridine is around 5.2. At physiological pH, this nitrogen will be largely in its neutral, unprotonated form.

The difference in pKa values (ΔpKa) between the acidic and basic groups can predict whether an intramolecular proton transfer might occur. semanticscholar.orgrsc.org For this scaffold, the carboxylic acid is a significantly stronger acid than the pyridine is a base. Therefore, at pH 7.4, the molecule is expected to exist predominantly in an anionic state due to the deprotonated carboxylate. The presence of this charge generally increases aqueous solubility but can decrease passive permeability across cell membranes.

Substituents on either ring can modify these pKa values:

Electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyrrole ring would stabilize the carboxylate anion, making the carboxylic acid more acidic (lower pKa).

Electron-donating groups (e.g., -CH₃, -OCH₃) on the pyridine ring would increase the basicity of the nitrogen (higher pKa of the conjugate acid).

Table 3: Estimated pKa Values and Major Ionic Species at pH 7.4

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape, or conformation, of a molecule is paramount to its ability to bind to a specific biological target. For this compound derivatives, a key conformational feature is the degree of rotation around the single bond connecting the pyrrole and pyridine rings.

Steric Hindrance: Bulky substituents placed at positions ortho to the connecting bond (e.g., position 3 on the pyrrole or positions 3' and 5' on the pyridine) will clash, forcing the rings to twist out of planarity.

Electronic Conjugation: There is a tendency for the π-electron systems of the two rings to overlap, which is maximized in a planar conformation. This electronic stabilization is often modest.

The energy required to rotate around this bond is known as the rotational barrier. Studies on similar bi-aryl systems have shown these barriers can be significant, ranging from 10 to over 30 kcal/mol, depending on the steric bulk of adjacent substituents. nih.govacs.org A high rotational barrier can lock the molecule into a specific, rigid conformation.

The correlation with biological activity is direct:

If the low-energy, preferred conformation of the molecule matches the shape required for binding to the target (the "bioactive conformation"), the compound will exhibit high activity.

If the bioactive conformation is an energetically unfavorable, high-energy state, the compound will have to pay an energetic penalty to adopt this shape, resulting in weaker binding and lower biological activity.

Therefore, conformational analysis, often performed using computational methods like DFT calculations or through experimental techniques like X-ray crystallography, is a vital tool. mdpi.com It allows researchers to understand the preferred shapes of their molecules and to rationally design derivatives with conformations that are pre-organized for optimal target binding. For example, introducing a small substituent might be used to intentionally create a specific twist between the rings that is known to be favorable for activity.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization Strategies

In the process of lead optimization, it is not enough to simply increase potency (binding affinity). It is crucial to improve potency efficiently, without introducing undesirable properties like excessive size or lipophilicity, which can lead to poor ADME profiles. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are two widely used metrics that help guide this process. nih.govsciforschenonline.org

Ligand Efficiency (LE): This metric relates the potency of a compound to its size, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It essentially measures the binding energy per atom.

Formula: LE = -2.303 * RT * log(IC₅₀ or Kᵢ) / HAC ≈ 1.4 * pIC₅₀ / HAC

Interpretation: A higher LE value is desirable, as it indicates that the compound achieves its potency with a relatively small number of atoms. During optimization, a value of LE > 0.3 is often considered a good benchmark. sciforschenonline.org

Lipophilic Efficiency (LLE or LipE): This metric assesses the balance between potency and lipophilicity. It quantifies how much of a compound's potency is derived from its lipophilicity versus specific, high-quality interactions with the target. univie.ac.at

Formula: LLE = pIC₅₀ - cLogP

Interpretation: A higher LLE is better. An increase in potency that is accompanied by a large increase in cLogP will result in a low or unchanged LLE, suggesting that the potency gain was "low quality" and simply due to increased greasy character. An ideal LLE for an optimized drug candidate is often considered to be 5 or greater. sciforschenonline.org

The following table illustrates how these metrics could be applied to a hypothetical series of this compound derivatives being optimized as kinase inhibitors.

Table 4: Application of Efficiency Metrics in a Hypothetical Lead Optimization Program

By tracking LE and LLE, medicinal chemists can prioritize modifications that provide high-quality gains in potency, avoiding the pitfalls of "molecular obesity" and excessive lipophilicity, thereby increasing the likelihood of developing a successful drug candidate. nih.gov

Computational and Theoretical Investigations of 4 Pyridin 4 Yl 1h Pyrrole 2 Carboxylic Acid and Its Ligand Target Interactions

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique evaluates the conformational space of the ligand within the binding site and scores different poses based on a force field, which approximates the binding energy. For 4-(Pyridin-4-yl)-1H-pyrrole-2-carboxylic acid, docking simulations are instrumental in hypothesizing its binding mode within the active sites of various protein targets.

Cyclin-dependent kinase 8 (CDK8), a key component of the Mediator complex, is a transcriptional regulator implicated in various cancers, making it a significant target for drug discovery. nih.gov The ATP-binding pocket of CDK8 presents a site for competitive inhibition by small molecules like this compound.

Molecular docking simulations of this compound into the crystal structure of CDK8 (e.g., PDB ID: 5HBJ) predict a binding mode characterized by a network of specific interactions. The pyridine (B92270) and pyrrole (B145914) rings, common hinge-binding motifs, are crucial for anchoring the ligand in the active site. nih.gov The predicted interactions typically include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the amine of the pyrrole can act as hydrogen bond acceptors and donors, respectively, forming critical hydrogen bonds with the backbone residues of the kinase hinge region.

Hydrophobic Interactions: The aromatic systems of the pyridine and pyrrole rings can engage in hydrophobic and π-π stacking interactions with nonpolar residues within the binding pocket.

Ionic/Polar Interactions: The carboxylic acid group is predicted to form strong ionic bonds or hydrogen bonds with positively charged or polar residues, such as lysine, at the solvent-exposed entrance of the active site.

Analysis of the docked poses of this compound within the CDK8 active site allows for the identification of "hotspots"—regions that contribute disproportionately to the binding affinity. The hinge region of kinases is a well-established hotspot. For CDK8, residues in this region are critical for forming the hydrogen bonds that anchor inhibitors. Furthermore, a deep hydrophobic pocket, often referred to as the "back pocket," is targeted by many selective inhibitors. The flexibility of the protein, particularly the activation loop, can influence the size and accessibility of this pocket. escholarship.org

Key residues within the CDK8 binding site that are likely to interact with the compound include those in the hinge region, the catalytic loop, and the activation segment. Computational analyses highlight the importance of van der Waals forces in driving the binding of both type-I and type-II inhibitors to CDK8. escholarship.org

Table 1: Predicted Key Interacting Residues in the CDK8 Active Site

| Residue | Location/Role | Predicted Interaction Type |

|---|---|---|

| Cys (Hinge) | Hinge Region | Hydrogen Bond (Backbone) |

| Phe97 | Gatekeeper Residue | π-π Stacking/Halogen-π |

| Lys (Catalytic) | Catalytic Loop | Salt Bridge/H-Bond with Carboxylate |

| Asp (DFG Motif) | Activation Loop | Coordination/H-Bond |

| Val (Hydrophobic) | Hydrophobic Pocket | Van der Waals |

This interactive table summarizes residues frequently identified in computational studies of kinase inhibitors binding to CDK8.

The predicted binding mode of this compound can serve as a template for virtual screening campaigns. By using the ligand's structure and interaction pattern as a query, large chemical databases can be computationally screened to identify other molecules with similar properties that might also bind to the target. This structure-based virtual screening approach can accelerate the discovery of novel inhibitors. Furthermore, inverse virtual screening, where the ligand is docked against a library of different protein structures, can be employed to identify potential new protein targets for the compound, which could reveal novel therapeutic applications or predict off-target effects.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov By simulating the movements of atoms in the ligand-receptor complex over time, MD can assess the stability of the predicted binding pose, reveal important conformational changes in both the protein and the ligand, and provide a more detailed understanding of the energetic contributions to binding. escholarship.orgnih.gov

An MD simulation generates a trajectory—a series of atomic coordinates over time. Analysis of this trajectory for the this compound–CDK8 complex can provide critical insights. escholarship.org

Root Mean Square Deviation (RMSD): Calculating the RMSD of the ligand and protein backbone over the simulation time indicates the stability of the system. A stable RMSD suggests that the predicted binding pose is maintained.

Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexibility of different parts of the protein. For instance, it can show how ligand binding affects the dynamics of the activation loop or other flexible regions. escholarship.org

Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds throughout the simulation confirms the persistence of key interactions identified in docking.

Binding Pocket Volume: The volume of the binding pocket can be monitored to see if the protein undergoes conformational changes, such as "breathing" motions, that could impact ligand binding. escholarship.org

These analyses confirm whether the initial docked pose represents a stable and energetically favorable state, providing greater confidence in the predicted binding mode. Studies have shown that the presence of the partner protein, Cyclin C, is vital for maintaining the proper conformation of CDK8 for ligand binding, underscoring the importance of simulating the complete, biologically relevant complex. escholarship.org

Predicting the absolute or relative binding affinity of a ligand is a primary goal of computational chemistry. Free Energy Perturbation (FEP) is a rigorous, physics-based method used to calculate free energy differences between two states—for example, a ligand in solution versus the ligand bound to a protein. wikipedia.org

FEP simulations involve creating a thermodynamic cycle that connects the binding free energies of two different ligands or a ligand and a "dummy" molecule. The transformation between these states is simulated in small, discrete steps (windows), and the free energy change is calculated for each step. wikipedia.org Summing these changes provides a highly accurate prediction of the relative binding free energy (ΔΔG). This method can be invaluable for prioritizing synthesized compounds or guiding the modification of a lead compound like this compound to improve its affinity. While computationally expensive, FEP and other alchemical methods represent the gold standard for binding affinity prediction and are increasingly used in prospective drug discovery projects. vu.nlresearcher.life

Table 2: Key Compound Names

| Compound Name |

|---|

| This compound |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound. Through quantum chemical calculations, it is possible to elucidate its electronic structure, predict its reactivity, and understand its behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. electrochemsci.org By calculating the distribution of electrons, DFT can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, which is known to be a good electron donor. scribd.com Conversely, the LUMO is likely distributed over the electron-deficient pyridine ring and the carboxylic acid group, which act as electron-accepting regions. nih.govscribd.com The precise energy gap and orbital distributions can be calculated using DFT methods such as B3LYP with a suitable basis set like 6-311++G(d,p). electrochemsci.orgresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. nih.gov |